Cardiac Myosin ATPase Activation: 1-Phenethyl vs. 1-Benzyl Derivatives of 3-Phenylpropylurea
The 3-phenylpropylurea core was used to develop 1-phenethyl-3-(3-phenylpropyl)urea (Compound 1) and 1-benzyl-3-(3-phenylpropyl)urea (Compound 9). At a concentration of 10 μM, Compound 1 activated cardiac myosin ATPase by 51.1%, while Compound 9 achieved 53.3% activation [1]. Both compounds demonstrated significant in vivo efficacy in a rat model of systolic heart failure, with Compound 9 showing greater improvements in fractional shortening (FS = 30.04) and ejection fraction (EF = 18.27) compared to Compound 1 (FS = 18.90, EF = 12.15) [1]. This direct comparison highlights the sensitivity of the 3-phenylpropylurea scaffold to N-substitution.
| Evidence Dimension | Cardiac Myosin ATPase Activation |
|---|---|
| Target Compound Data | 1-phenethyl-3-(3-phenylpropyl)urea: 51.1% activation; FS = 18.90; EF = 12.15 |
| Comparator Or Baseline | 1-benzyl-3-(3-phenylpropyl)urea: 53.3% activation; FS = 30.04; EF = 18.27 |
| Quantified Difference | 2.2% higher activation, 11.14 higher FS, and 6.12 higher EF for the benzyl analog |
| Conditions | In vitro ATPase assay at 10 μM; in vivo rat model of systolic heart failure |
Why This Matters
Quantifies the significant impact of N-substituent choice on both in vitro potency and in vivo cardiac function, guiding medicinal chemistry optimization.
- [1] Manickam, M., et al. (2017). Exploration of flexible phenylpropylurea scaffold as novel cardiac myosin activators for the treatment of systolic heart failure. European Journal of Medicinal Chemistry, 134, 379-391. View Source
